Ethyl 3-(3,5-difluorophenyl)acrylate
Overview
Description
Ethyl 3-(3,5-difluorophenyl)acrylate is an organic compound with the molecular formula C11H10F2O2. It is a member of the acrylate family, characterized by the presence of an ethyl ester group attached to an acrylate moiety. This compound is notable for its inclusion of two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3,5-difluorophenyl)acrylate can be synthesized through various synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with ethyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Ethyl 3-(3,5-difluorophenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-difluorophenyl)acrylate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The acrylate moiety can undergo Michael addition reactions, forming covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluorophenyl)acrylate
- Ethyl 3-(2,4-difluorophenyl)acrylate
- Ethyl 3-(3,5-dichlorophenyl)acrylate
Uniqueness
Ethyl 3-(3,5-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms can enhance its stability and binding affinity in various applications .
Biological Activity
Ethyl 3-(3,5-difluorophenyl)acrylate is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This compound, characterized by the presence of two fluorine atoms on the phenyl ring, exhibits unique chemical properties that can influence its interactions with biological targets.
This compound has the molecular formula and belongs to the acrylate family. The presence of fluorine atoms enhances the compound's binding affinity to specific enzymes or receptors, which is crucial for its biological activity. The acrylate moiety allows for Michael addition reactions, facilitating covalent bonding with nucleophilic sites on target biomolecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds through the acrylate group. This interaction can lead to modulation of various biochemical pathways, including those involved in cancer cell proliferation and apoptosis. The fluorinated structure may also enhance lipophilicity and metabolic stability, making it a suitable candidate for drug development .
Antiproliferative Effects
Recent studies have indicated that derivatives of acrylate compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of against MCF-7 breast cancer cells, showcasing its potential as a cytotoxic agent. The mechanism involved cell cycle arrest at the G2/M phase and increased apoptotic activity through modulation of key regulatory proteins such as p53 and Bcl-2 .
Enzyme Inhibition
This compound has also been explored for its enzyme inhibition capabilities. The compound's ability to interact with enzymes involved in metabolic pathways suggests potential applications in treating diseases linked to enzyme dysregulation. For example, studies have shown that structurally similar compounds can inhibit β-tubulin polymerization, which is critical for cancer cell division .
Case Studies
- Synthesis and Evaluation : A study synthesized Ethyl 3-(3-bromo-5-fluorophenyl)acrylate using a multi-step reaction involving 3,5-difluorobenzaldehyde. The resulting compound was evaluated for its biological activity and showed promising results in terms of binding affinity and cytotoxicity against cancer cell lines .
- Fluorinated Derivatives : Research into fluorinated β-amino acids revealed that modifications on the acrylate structure can lead to enhanced biological properties. These derivatives exhibited significant activity in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle disruption .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | IC50 (μM) | Mechanism of Action | Targeted Cell Line |
---|---|---|---|
This compound | TBD | Enzyme inhibition; apoptosis induction | MCF-7 |
Ethyl 3-(4-fluorophenyl)acrylate | TBD | Tubulin polymerization inhibition | Various cancer lines |
Ethyl 3-(2,4-difluorophenyl)acrylate | TBD | Cytotoxic effects; cell cycle arrest | HeLa |
Properties
IUPAC Name |
ethyl (E)-3-(3,5-difluorophenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSRIRQMDGZPNZ-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457246 | |
Record name | Ethyl 3-(3,5-difluorophenyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163978-50-5 | |
Record name | Ethyl 3-(3,5-difluorophenyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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